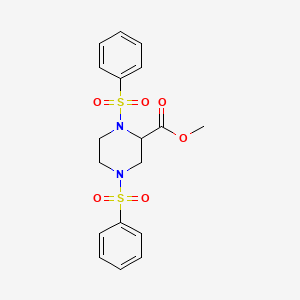
Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate is a complex organic compound that belongs to the class of piperazine derivatives. Piperazine rings are significant in organic synthesis and are often used as intermediates in the production of various biologically active molecules . This compound is characterized by the presence of a piperazine ring substituted with benzenesulfonyl groups and a carboxylate ester group, making it a versatile molecule in synthetic chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate typically involves the reaction of piperazine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through nucleophilic substitution, where the piperazine nitrogen atoms attack the sulfonyl chloride, resulting in the formation of the bis(benzenesulfonyl) derivative. The carboxylate ester group is then introduced through esterification with methanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The reagents are fed into the reactor at controlled rates, and the product is continuously removed, allowing for high yield and purity. The use of automated systems and real-time monitoring ensures consistent quality and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of secondary amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Secondary amines.
Substitution: Piperazine derivatives with substituted nucleophiles.
Wissenschaftliche Forschungsanwendungen
Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt bacterial cell walls.
Medicine: Explored for its potential use in drug development, particularly in the design of new antibiotics and anticancer agents.
Industry: Utilized in the production of polymers and as a stabilizer in certain industrial processes.
Wirkmechanismus
The mechanism of action of Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate involves its interaction with biological molecules. The benzenesulfonyl groups can form strong interactions with proteins, leading to the inhibition of enzyme activity. The piperazine ring can interact with nucleic acids, potentially disrupting DNA replication and transcription processes. These interactions make it a potent antimicrobial and anticancer agent .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bis(phthalimido)piperazine: Another piperazine derivative with antimicrobial properties.
Bis(3-aminopropyl)piperazine: Known for its use in the synthesis of polymers and as a curing agent for epoxy resins.
2,3-Dihydro-phthalazine-1,4-dione: Used in the synthesis of heterocyclic compounds with potential pharmaceutical applications.
Uniqueness
Methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate is unique due to its combination of benzenesulfonyl and carboxylate ester groups, which provide it with distinct chemical reactivity and biological activity.
Eigenschaften
Molekularformel |
C18H20N2O6S2 |
|---|---|
Molekulargewicht |
424.5 g/mol |
IUPAC-Name |
methyl 1,4-bis(benzenesulfonyl)piperazine-2-carboxylate |
InChI |
InChI=1S/C18H20N2O6S2/c1-26-18(21)17-14-19(27(22,23)15-8-4-2-5-9-15)12-13-20(17)28(24,25)16-10-6-3-7-11-16/h2-11,17H,12-14H2,1H3 |
InChI-Schlüssel |
PHWDXRGUQPGATC-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1CN(CCN1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(3,4-Dimethoxyphenyl)-3-[4-(pyridin-4-ylmethyl)phenyl]urea](/img/structure/B10811427.png)
![4-[Hydroxy(phenyl)methylidene]-5-(4-methoxyphenyl)-1-pyridin-2-ylpyrrolidine-2,3-dione](/img/structure/B10811430.png)
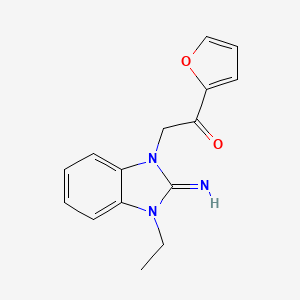
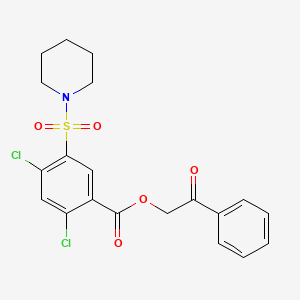
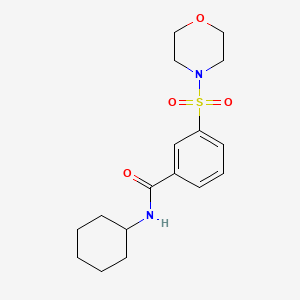
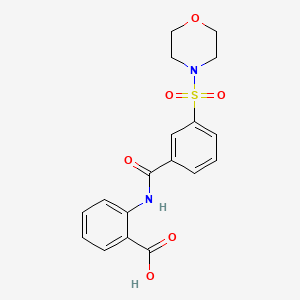
![4-(Ethoxycarbonyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B10811478.png)
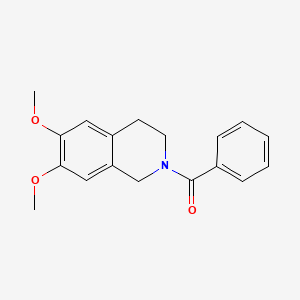
![4-chloro-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]aniline](/img/structure/B10811484.png)
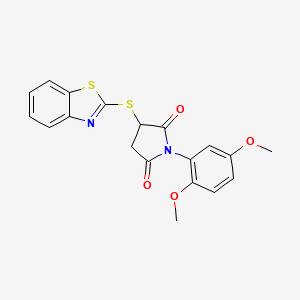
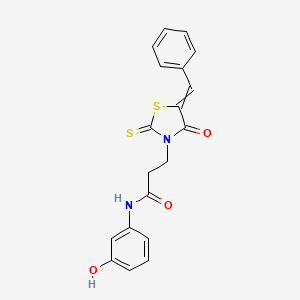
![6-[2-(2-methoxyphenoxy)ethylsulfanyl]-7H-purine](/img/structure/B10811498.png)
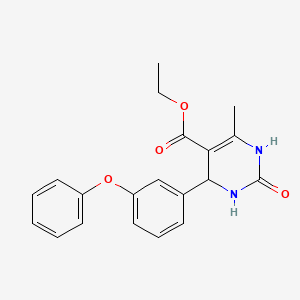
![2-Phenyl-5-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]-1,3,4-oxadiazole](/img/structure/B10811508.png)
